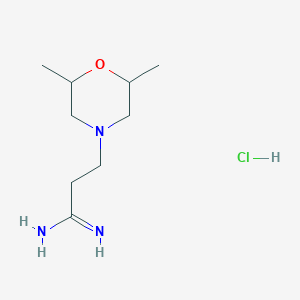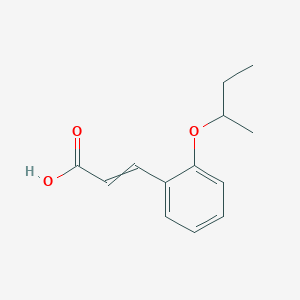
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride is a chemical compound with the molecular formula C9H20ClN3O. It is often used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with propanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic synthetic route but is optimized for higher efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of various industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride include:
- 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride
- 3-(2,6-Dimethyl-4-morpholinyl)propanimidamide dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are essential.
Properties
Molecular Formula |
C9H20ClN3O |
|---|---|
Molecular Weight |
221.73 g/mol |
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)propanimidamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-7-5-12(4-3-9(10)11)6-8(2)13-7;/h7-8H,3-6H2,1-2H3,(H3,10,11);1H |
InChI Key |
YBWKEKWEKMYXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)



![2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11723945.png)

![2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B11723955.png)


![2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B11723981.png)
![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B11723987.png)
![3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B11723990.png)

![N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide](/img/structure/B11724011.png)
